N-[(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]-L-leucine
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Overview
Description
(2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine is a complex organic compound with a unique structure that combines a furochromenone moiety with an L-leucine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine typically involves multiple steps, starting from readily available precursors
Formation of the Furochromenone Core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromenone ring system.
Introduction of the Acetyl Group: The furochromenone intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling with L-Leucine: The final step involves the coupling of the acetylated furochromenone with L-leucine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with others, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are likely mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Coumarins: Compounds with a similar furochromenone core, such as coumarins, share some structural features with (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine.
Flavonoids: These compounds also contain a chromenone moiety and exhibit similar chemical properties.
Amino Acid Derivatives: Compounds that combine amino acids with other functional groups, similar to the L-leucine residue in (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine.
Uniqueness
What sets (2-(2,3,4,9-Tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl)-L-leucine apart is its unique combination of a furochromenone core with an L-leucine residue. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[2-(2,3,4,9-tetramethyl-7-oxofuro[2,3-f]chromen-8-yl)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C23H27NO6/c1-10(2)7-16(22(26)27)24-18(25)9-15-13(5)20-17(30-23(15)28)8-11(3)19-12(4)14(6)29-21(19)20/h8,10,16H,7,9H2,1-6H3,(H,24,25)(H,26,27)/t16-/m0/s1 |
InChI Key |
LQAGGMRIHPDTGX-INIZCTEOSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N[C@@H](CC(C)C)C(=O)O)C)C3=C1C(=C(O3)C)C |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC(CC(C)C)C(=O)O)C)C3=C1C(=C(O3)C)C |
Origin of Product |
United States |
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